molecular formula C8H15BrO2S B3005619 1-(Bromomethyl)-1-methanesulfonylcyclohexane CAS No. 1909336-04-4

1-(Bromomethyl)-1-methanesulfonylcyclohexane

Cat. No.: B3005619
CAS No.: 1909336-04-4
M. Wt: 255.17
InChI Key: SYBDIFVXFSLURM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: 1909336-04-4) is a brominated cyclohexane derivative with dual functional groups: a bromomethyl (–CH₂Br) and a methanesulfonyl (–SO₂CH₃) substituent at the 1-position of the cyclohexane ring. This compound has a molecular weight of 255.17 g/mol and exists as a clear, pale-yellow liquid with a purity of ≥95% . Its unique structure confers high reactivity, making it a versatile intermediate in pharmaceutical synthesis and materials science. In drug development, it serves as a key building block for creating sulfonamide-based therapeutics, while in materials science, it contributes to polymers with enhanced mechanical and thermal properties .

Properties

IUPAC Name

1-(bromomethyl)-1-methylsulfonylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBDIFVXFSLURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Bromomethyl)-1-methanesulfonylcyclohexane is an organic compound characterized by the presence of bromomethyl and methanesulfonyl functional groups attached to a cyclohexane ring. Its molecular formula is C8H13BrO2SC_8H_{13}BrO_2S, with a molecular weight of approximately 239.16 g/mol. This compound has garnered attention due to its biological activity, particularly concerning its potential toxicity and reactivity in biological systems.

The compound's structure includes both a bromine atom and a methanesulfonyl group, contributing to its reactivity. The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various adducts with biological molecules. The methanesulfonyl group may enhance solubility and stability, influencing the compound's interactions within biological systems.

Toxicological Profile

This compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). This classification underscores the need for caution in handling and exposure due to its potential toxic effects. Research indicates that the biological effects of this compound may depend significantly on its interactions with various biomolecules, necessitating further investigation into its pharmacological properties.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might exhibit similar effects.
  • Anticancer Potential : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell growth, indicating a possible avenue for future research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-(Bromomethyl)-1-methylcyclohexaneC₈H₁₅BrMethyl group instead of methanesulfonyl
1-(Bromomethyl)cyclohexan-1-olC₇H₁₃BrOHydroxy group instead of sulfonyl
1-(Bromomethyl)-3-methylcyclohexaneC₈H₁₅BrDifferent methyl position

The presence of both bromomethyl and methanesulfonyl groups in this compound enhances its versatility in synthetic applications compared to the similar compounds listed.

Case Studies and Research Findings

Despite the limited direct research specifically on this compound, case studies involving structurally related compounds provide insight into potential biological activities. For instance:

  • Study on Antimicrobial Effects : Research on related sulfonamide derivatives has shown promising antimicrobial activity against various pathogens, suggesting that similar mechanisms may be explored for this compound.
  • Investigations into Anticancer Properties : Studies on brominated compounds have indicated potential anticancer effects through apoptosis induction in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-1-methanesulfonylcyclohexane with structurally analogous brominated cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Reactivity
This compound C₈H₁₅BrO₂S 255.17 –CH₂Br, –SO₂CH₃ at 1-position Liquid Pharmaceuticals, advanced materials
1-(Bromomethyl)-1-ethylcyclohexane C₉H₁₇Br 205.14 –CH₂Br, –C₂H₅ at 1-position Not specified Intermediate in organic synthesis
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 –CH₂Br at 1-position Liquid Laboratory reagent
1-Bromo-1-methylcyclohexane C₇H₁₃Br 177.08 –Br, –CH₃ at 1-position Liquid Alkene synthesis via dehydrohalogenation
1-Bromo-3-methylcyclohexane C₇H₁₃Br 177.08 –Br at 1-position, –CH₃ at 3-position Not specified Study of substitution effects
1-(Bromomethyl)cyclohexene C₇H₁₁Br 175.07 –CH₂Br, cyclohexene ring Not specified Electrocyclic reactions
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 305.19 –COOCH₃, –C₆H₄Br at 1-position Solid Specialty chemical synthesis

Structural and Functional Differences

  • Substituent Effects :
    • The methanesulfonyl group in this compound enhances its electrophilicity and stability compared to alkyl-substituted analogs like 1-(Bromomethyl)-1-ethylcyclohexane. This group also facilitates nucleophilic substitutions (e.g., with amines to form sulfonamides) .
    • Positional Isomerism : 1-Bromo-3-methylcyclohexane (substituents at 1- and 3-positions) exhibits different steric and electronic effects compared to 1-Bromo-1-methylcyclohexane (both substituents at 1-position). This impacts reaction pathways, such as E2 elimination yielding distinct alkene products .

Research Findings and Trends

Recent studies highlight the following:

  • Synthetic Utility : this compound’s dual functionality enables sequential reactions (e.g., bromine displacement followed by sulfonylation), streamlining multi-step syntheses .
  • Regioselectivity : In 1-Bromo-1-methylcyclohexane, all β-hydrogens are equivalent, leading to a single alkene product upon dehydrohalogenation. This contrasts with analogs like 1-Bromo-3-methylcyclohexane, where β-hydrogen diversity yields multiple products .
  • Drug Discovery : Bromomethylcyclohexane derivatives are key intermediates in synthesizing α4β2 nicotinic receptor agonists, demonstrating the pharmacochemical relevance of brominated cyclohexanes .

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